

# An In-depth Technical Guide to Dimethyl Phenylpropanol Isomers

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## Compound of Interest

Compound Name: *Dimethyl Phenylpropanol*

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This technical guide provides a comprehensive overview of the chemical and physical properties, identifiers, synthesis, and spectral data for two primary isomers of **Dimethyl Phenylpropanol**: 2,2-Dimethyl-1-phenyl-1-propanol and 2,2-Dimethyl-3-phenyl-1-propanol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

## Introduction to Dimethyl Phenylpropanol Isomers

**Dimethyl Phenylpropanol** refers to a group of isomers with the chemical formula  $C_{11}H_{16}O$ . The position of the dimethyl and phenyl groups on the propanol backbone significantly influences their physical and chemical properties. This guide focuses on two commercially and scientifically relevant isomers, providing detailed technical information for their identification, synthesis, and characterization.

## Isomer 1: 2,2-Dimethyl-1-phenyl-1-propanol

### Identifiers and Chemical Structure

Identifier Type	Data
CAS Number	3835-64-1
IUPAC Name	2,2-dimethyl-1-phenylpropan-1-ol[1][2]
Synonyms	$\alpha$ -(1,1-Dimethylethyl)benzenemethanol, tert-Butylphenylmethanol
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O[1]
Molecular Weight	164.24 g/mol [1]
InChI	InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3[2]
InChIKey	YBVRFTBNIZWMSK-UHFFFAOYSA-N[2]
SMILES	CC(C)(C)C(O)c1ccccc1

## Physical and Chemical Properties

Property	Value
Melting Point	43-45 °C[2]
Boiling Point	90 °C at 5 mmHg[2]
Flash Point	97.0 °C (closed cup)
Appearance	Solid
Topological Polar Surface Area	20.2 Å <sup>2</sup> [1]

## Spectral Data Summary

- <sup>1</sup>H NMR: Spectral data is available on PubChem.[2] Expected signals would include a singlet for the tert-butyl protons, signals for the methine proton adjacent to the hydroxyl and phenyl groups, a signal for the hydroxyl proton, and multiplets for the aromatic protons.
- <sup>13</sup>C NMR: Spectral data is available on PubChem.[2] Expected signals would include those for the quaternary carbon and methyl carbons of the tert-butyl group, the methine carbon, and the aromatic carbons.

- IR Spectroscopy: The NIST WebBook provides the IR spectrum.<sup>[3]</sup> A broad peak characteristic of an O-H stretch from the alcohol functional group is expected around 3200-3600  $\text{cm}^{-1}$ .
- Mass Spectrometry: The mass spectrum is available on the NIST WebBook, showing the fragmentation pattern of the molecule.<sup>[3]</sup>

## Experimental Protocol: Synthesis via Grignard Reaction

A common method for the synthesis of tertiary alcohols like 2,2-Dimethyl-1-phenyl-1-propanol is the Grignard reaction. The following is a generalized experimental protocol.

Reaction: Phenylmagnesium bromide + Pivalaldehyde  $\rightarrow$  2,2-Dimethyl-1-phenyl-1-propanol

Materials:

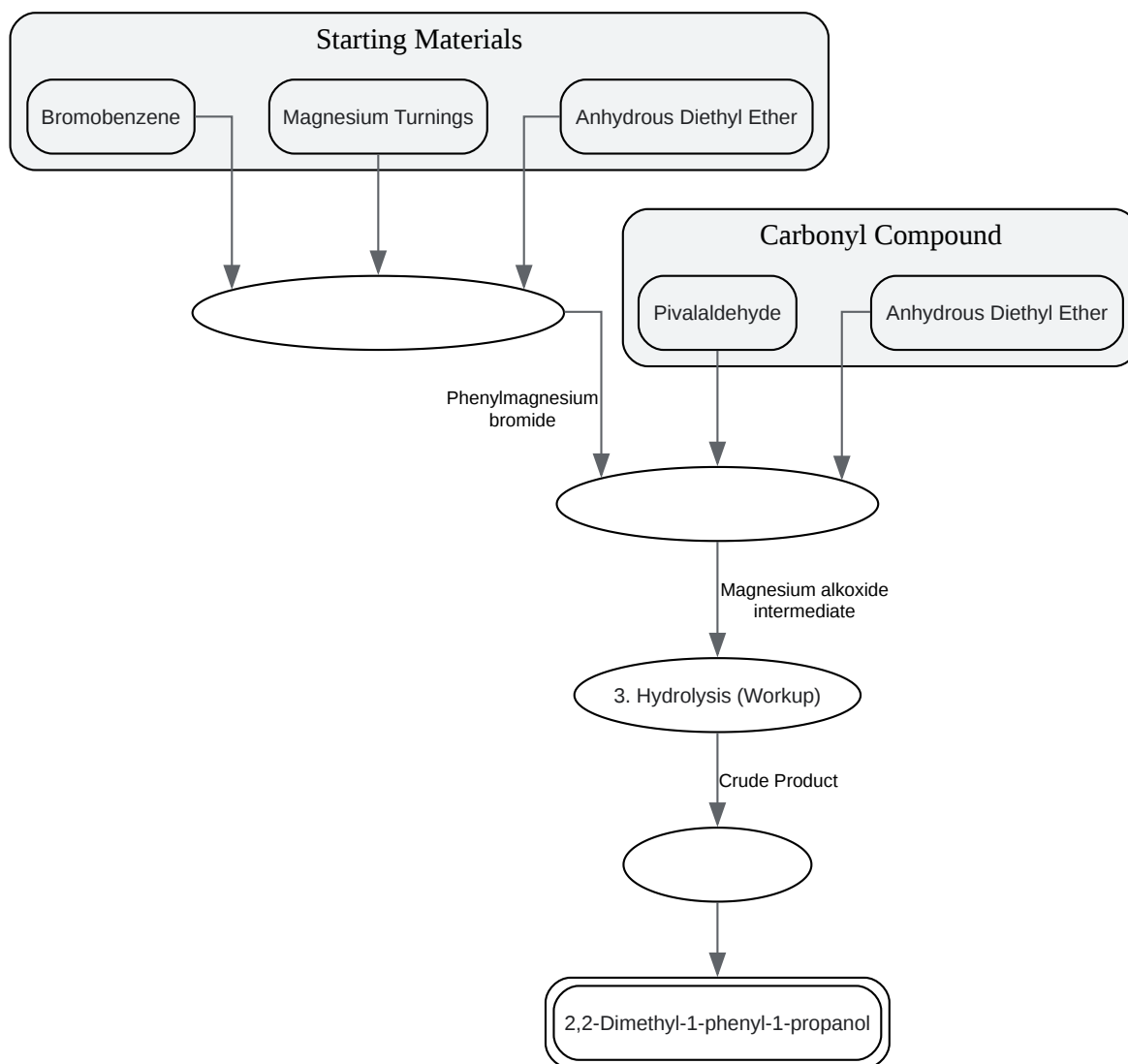
- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Pivalaldehyde (2,2-dimethylpropanal)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once initiated (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

- **Reaction with Aldehyde:** Cool the Grignard reagent solution in an ice bath. Add a solution of pivalaldehyde in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- **Hydrolysis:** Carefully pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the ether layer and wash the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or distillation.

## Synthesis Workflow Diagram



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Caption: Workflow for the Grignard synthesis of 2,2-Dimethyl-1-phenyl-1-propanol.

## Isomer 2: 2,2-Dimethyl-3-phenyl-1-propanol

### Identifiers and Chemical Structure

Identifier Type	Data
CAS Number	13351-61-6
IUPAC Name	2,2-dimethyl-3-phenylpropan-1-ol[4]
Synonyms	Muguet alcohol, Dimethyl Phenylpropanol[5]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> O[4]
Molecular Weight	164.24 g/mol [4]
InChI	InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3
InChIKey	VNGAHMPMLRTSLF-UHFFFAOYSA-N
SMILES	CC(C)(CC1=CC=CC=C1)CO

## Physical and Chemical Properties

Property	Value
Melting Point	34.5 °C[6]
Boiling Point	251.73 °C (estimate)[6]
Density	0.9197 g/cm <sup>3</sup> (estimate)[6]
Refractive Index	1.516[1]
Water Solubility	1.49 g/L at 20 °C[6]
Appearance	Colorless liquid, may partially solidify[7]
Odor	Floral, lily of the valley[7]

## Spectral Data Summary

- <sup>1</sup>H NMR & <sup>13</sup>C NMR: While specific, readily available spectra are not found in the searched databases, the expected signals can be predicted. For <sup>1</sup>H NMR, one would expect a singlet for the dimethyl protons, a singlet for the methylene protons adjacent to the phenyl group, a singlet for the methylene protons adjacent to the hydroxyl group, a signal for the hydroxyl

proton, and multiplets for the aromatic protons. For  $^{13}\text{C}$  NMR, signals for the dimethyl carbons, the quaternary carbon, two distinct methylene carbons, and the aromatic carbons would be anticipated.

- IR Spectroscopy: An IR spectrum would be expected to show a prominent broad absorption for the O-H stretch of the primary alcohol, typically in the  $3200\text{--}3600\text{ cm}^{-1}$  region.
- Mass Spectrometry: The mass spectrum of the TMS derivative is available on SpectraBase, which can be used for identification purposes in GC-MS analysis.[\[8\]](#)

## Experimental Protocol: Two-Step Synthesis

This alcohol is typically produced in a two-step process involving the alkylation of isobutyraldehyde followed by the reduction of the resulting aldehyde.[\[7\]](#)

### Step 1: Alkylation of Isobutyraldehyde with Benzyl Chloride

Reaction: Isobutyraldehyde + Benzyl Chloride  $\rightarrow$  2,2-Dimethyl-3-phenylpropanal

Materials:

- Isobutyraldehyde
- Benzyl chloride
- Sodium hydroxide
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Toluene
- Water

Procedure:

- In a reaction vessel, suspend powdered sodium hydroxide and a phase-transfer catalyst in toluene under an inert atmosphere (e.g., nitrogen).
- Heat the suspension (e.g., to  $70\text{ }^{\circ}\text{C}$ ) with vigorous stirring.

- Add a mixture of isobutyraldehyde and benzyl chloride dropwise to the heated suspension.
- Maintain the reaction temperature and stirring for a period to ensure the reaction goes to completion (monitor by GC or TLC).
- After cooling, filter off the solid salts and wash them with toluene.
- Wash the combined toluene filtrate with water to remove any remaining base and salts. The toluene solution containing 2,2-dimethyl-3-phenylpropanal is then carried forward to the next step, or the aldehyde can be isolated by distillation.

#### Step 2: Reduction of 2,2-Dimethyl-3-phenylpropanal

Reaction: 2,2-Dimethyl-3-phenylpropanal + Reducing Agent → 2,2-Dimethyl-3-phenyl-1-propanol

Materials:

- Solution of 2,2-dimethyl-3-phenylpropanal from Step 1
- Reducing agent (e.g., sodium borohydride)
- Solvent (e.g., ethanol or methanol)
- Dilute acid for workup (e.g., HCl)

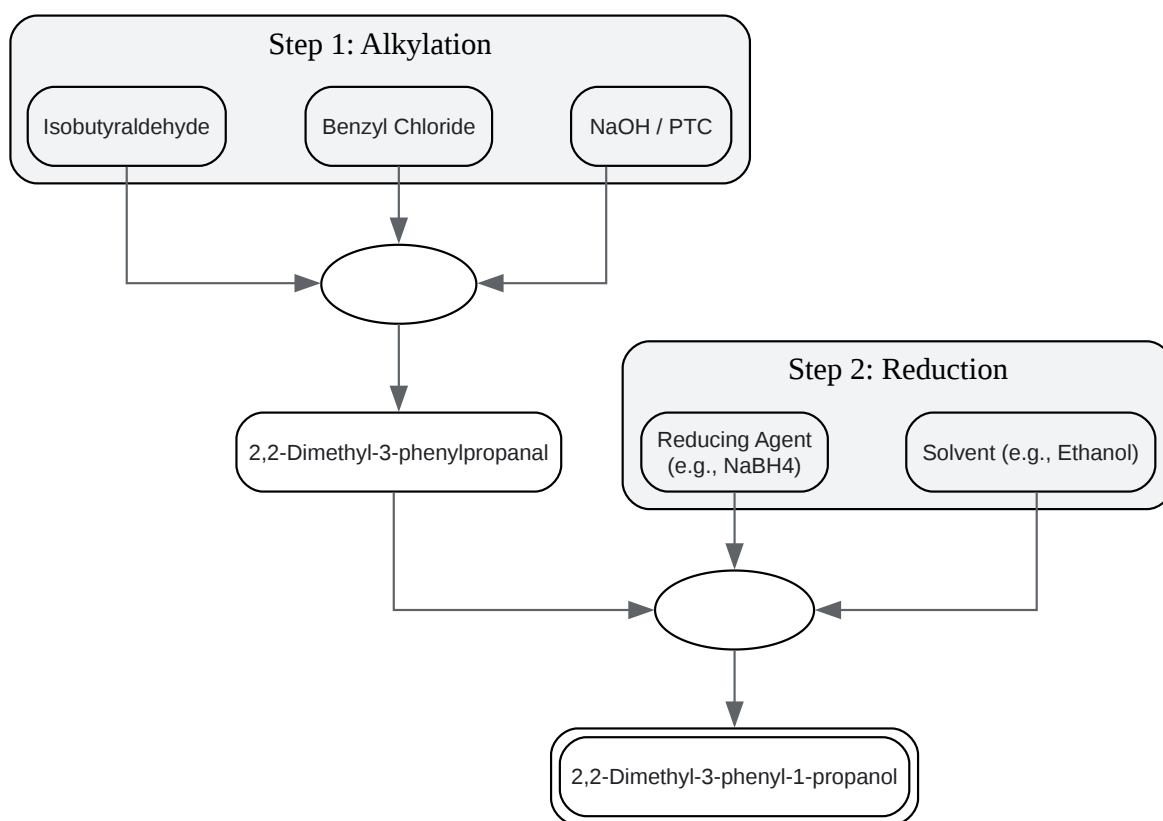
Procedure:

- Dissolve the crude 2,2-dimethyl-3-phenylpropanal in a suitable alcoholic solvent like ethanol.
- Cool the solution in an ice bath.
- Portion-wise, add the reducing agent (e.g., sodium borohydride) to the stirred solution, maintaining a low temperature.
- After the addition is complete, allow the reaction to stir for a few hours at room temperature.
- Quench the reaction by the slow addition of dilute acid.



- Remove the solvent under reduced pressure.
- Extract the product into an organic solvent (e.g., diethyl ether), wash with water and brine, and dry over an anhydrous drying agent.
- After filtration and solvent removal, the final product, 2,2-Dimethyl-3-phenyl-1-propanol, can be purified by distillation or recrystallization.

## Synthesis Workflow Diagram



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Caption: Two-step synthesis workflow for 2,2-Dimethyl-3-phenyl-1-propanol.

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